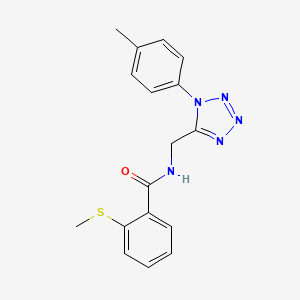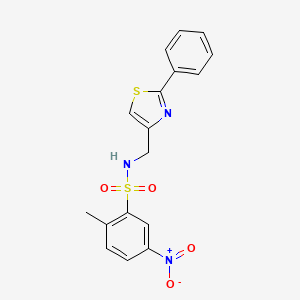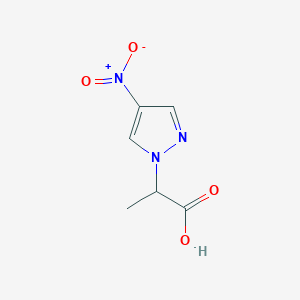
2-(4-nitro-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-nitro-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C6H7N3O4 . It is also known by other names such as “2-(4-nitropyrazol-1-yl)propanoic acid” and "2-(4-Nitro-pyrazol-1-yl)-propionic acid" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a propanoic acid group . The pyrazole ring contains two nitrogen atoms, making it a part of the azole family of organic compounds .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, pyrazole derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
“this compound” is a chemical compound with the molecular formula C6H7N3O4 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.科学的研究の応用
Chemical Synthesis and Material Applications
Polypropionate Stereopolyads Construction : A significant application in scientific research involves the use of chemical components like 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid in synthesizing complex molecular structures. For instance, the compound has been implicated in the generation of acyclic polypropionate stereopolyads through double diastereo- and enantioselective processes. This technique enables the construction of polyketide substructures with high control over anti-diastereoselectivity and enantioselectivity, demonstrating its potential in simplifying the synthesis of polypropionate fragments found in natural products (Gao, Han, & Krische, 2011).
Corrosion Inhibition : Another notable application is in the field of materials science, where derivatives of this compound, particularly pyrazoline derivatives, have been studied for their potential as corrosion inhibitors for mild steel in acidic media. These studies have combined experimental and theoretical approaches to demonstrate the high efficiency of these compounds in protecting metal surfaces, underpinning their significance in extending the lifespan of metal-based infrastructures (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).
Catalysis and Organic Reactions
- Transfer Hydrogenation of Ketones : The compound has been used in the development of catalysts for the asymmetric transfer hydrogenation of ketones. This application is crucial for producing chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. The research indicates that (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes can serve as effective catalysts for this transformation, highlighting the compound's role in facilitating essential chemical reactions (Magubane, Alam, Ojwach, & Munro, 2017).
Energetic Materials Development
- Energetic Salts Synthesis : Research into the synthesis of energetic materials has also benefitted from the application of this compound. Novel energetic compounds have been developed with promising properties such as high thermal stability and low sensitivity to impact and friction, making them suitable candidates for applications requiring high energy content with enhanced safety profiles (Zheng, Zhao, Qi, Wang, & Liu, 2020).
将来の方向性
特性
IUPAC Name |
2-(4-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-4(6(10)11)8-3-5(2-7-8)9(12)13/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIHSEMOTFEFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2652753.png)
![3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide](/img/structure/B2652755.png)
![Ethyl 2-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2652756.png)
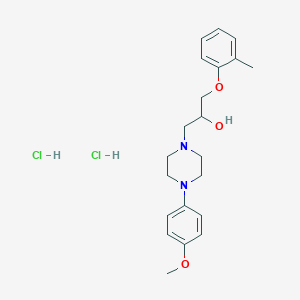
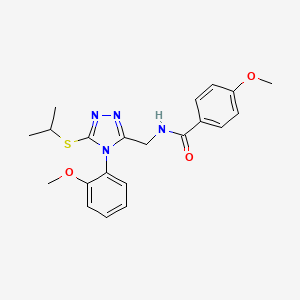
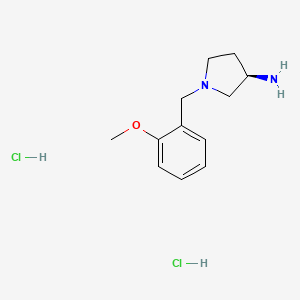

![N-[Cyano(cyclohexyl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B2652764.png)
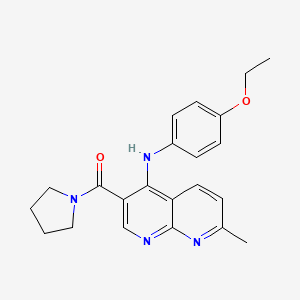
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2652767.png)
![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2652768.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2652770.png)
